molecular formula C23H27N3O3S3 B2453887 4-(Benzylsulfonyl)-1-(4-(4-(methylthio)benzo[d]thiazol-2-yl)piperazin-1-yl)butan-1-one CAS No. 923478-69-7

4-(Benzylsulfonyl)-1-(4-(4-(methylthio)benzo[d]thiazol-2-yl)piperazin-1-yl)butan-1-one

Cat. No.: B2453887
CAS No.: 923478-69-7
M. Wt: 489.67
InChI Key: RJKVEROAPXPJRB-UHFFFAOYSA-N
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Description

4-(Benzylsulfonyl)-1-(4-(4-(methylthio)benzo[d]thiazol-2-yl)piperazin-1-yl)butan-1-one is a useful research compound. Its molecular formula is C23H27N3O3S3 and its molecular weight is 489.67. The purity is usually 95%.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Benzylsulfonyl)-1-(4-(4-(methylthio)benzo[d]thiazol-2-yl)piperazin-1-yl)butan-1-one typically involves multi-step processes. Initially, the starting materials, such as benzylsulfonyl chloride and 4-(methylthio)benzo[d]thiazole, undergo nucleophilic substitution reactions. The reaction conditions often include the use of bases like triethylamine or sodium hydride, solvents like dichloromethane or tetrahydrofuran, and temperatures ranging from ambient to slightly elevated.

Industrial Production Methods: Industrial production scales up these synthetic methods, often employing continuous flow chemistry to optimize yield and reduce reaction times. Industrial-scale syntheses focus on maintaining stringent control over reaction conditions to ensure product consistency and purity.

Chemical Reactions Analysis

Types of Reactions: This compound undergoes various chemical reactions, including:

  • Oxidation: Typically involving oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxide or sulfone derivatives.

  • Reduction: Using reducing agents like lithium aluminum hydride or sodium borohydride, it can reduce specific functional groups.

  • Substitution: Nucleophilic or electrophilic substitutions can modify different parts of the molecule, often using reagents like alkyl halides or sulfonates.

Common Reagents and Conditions: Reactions often use anhydrous conditions and inert atmospheres (e.g., nitrogen or argon) to prevent moisture-sensitive reactions. Solvents like dimethyl sulfoxide or N,N-dimethylformamide are also frequently employed.

Major Products:

Scientific Research Applications

4-(Benzylsulfonyl)-1-(4-(4-(methylthio)benzo[d]thiazol-2-yl)piperazin-1-yl)butan-1-one finds applications across various fields:

  • Chemistry: Used as a building block for the synthesis of more complex molecules.

  • Biology: Investigated for its potential as a bioactive compound, with studies focusing on its interactions with biological macromolecules.

  • Medicine: Explored for its potential therapeutic properties, particularly in targeting specific receptors or enzymes.

  • Industry: Used in the development of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism by which this compound exerts its effects often involves interaction with molecular targets such as enzymes or receptors. The sulfonyl group can act as a strong electrophile, facilitating covalent interactions with nucleophilic sites on proteins. The piperazine and benzo[d]thiazol moieties contribute to binding affinity and specificity, influencing pathways related to signal transduction and metabolic processes.

Comparison with Similar Compounds

When compared to compounds like:

  • 1-(4-(4-Methylthio)benzo[d]thiazol-2-yl)piperazin-1-yl)butane

  • Benzylsulfonyl butanone

  • 4-(Benzylsulfonyl)butanoic acid

4-(Benzylsulfonyl)-1-(4-(4-(methylthio)benzo[d]thiazol-2-yl)piperazin-1-yl)butan-1-one stands out due to its unique combination of functional groups. This combination imparts specific chemical reactivity and potential biological activity, making it more versatile for various applications.

With its distinct structure, this compound offers unique opportunities for research and application in multiple scientific domains.

Properties

IUPAC Name

4-benzylsulfonyl-1-[4-(4-methylsulfanyl-1,3-benzothiazol-2-yl)piperazin-1-yl]butan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O3S3/c1-30-19-9-5-10-20-22(19)24-23(31-20)26-14-12-25(13-15-26)21(27)11-6-16-32(28,29)17-18-7-3-2-4-8-18/h2-5,7-10H,6,11-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJKVEROAPXPJRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC2=C1N=C(S2)N3CCN(CC3)C(=O)CCCS(=O)(=O)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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